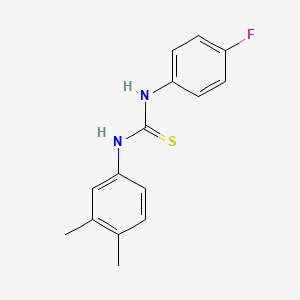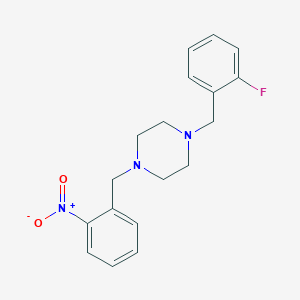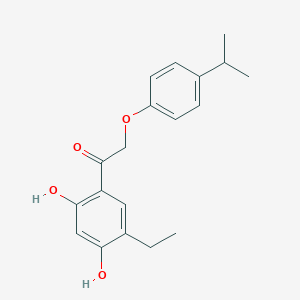
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone, also known as EDP-EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of materials science, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been used as a building block for the synthesis of novel polymers with unique properties. Additionally, it has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Wirkmechanismus
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cell proliferation, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in the brain. However, more research is needed to fully understand the biochemical and physiological effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a useful compound for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its potential use as a corrosion inhibitor in the oil and gas industry.
In conclusion, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product, and it has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease and as a building block for novel materials. However, more research is needed to fully understand its mechanism of action and its potential use in different experimental settings.
Synthesemethoden
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde with 4-isopropylphenol in the presence of a base catalyst. The resulting product is then subjected to a reaction with ethyl chloroacetate to yield 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. This synthesis method has been optimized to yield a high purity product with a good yield.
Eigenschaften
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-13-9-16(18(21)10-17(13)20)19(22)11-23-15-7-5-14(6-8-15)12(2)3/h5-10,12,20-21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQUOSGBWTVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
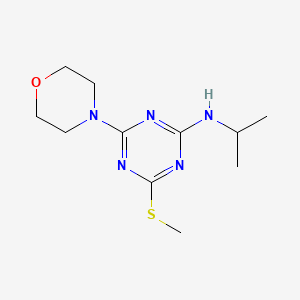
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
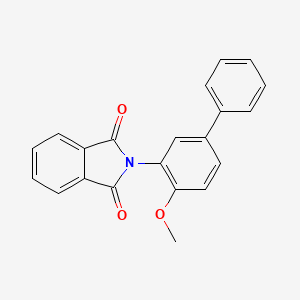
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
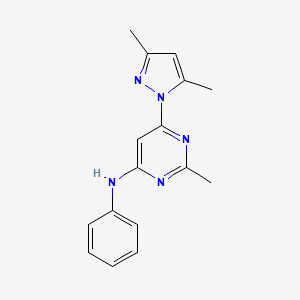
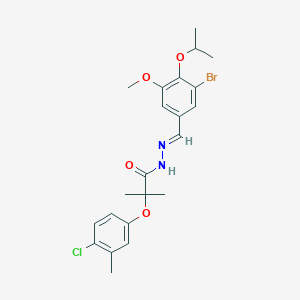
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
